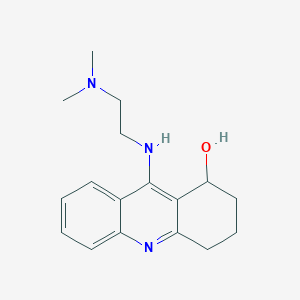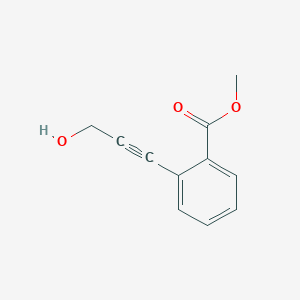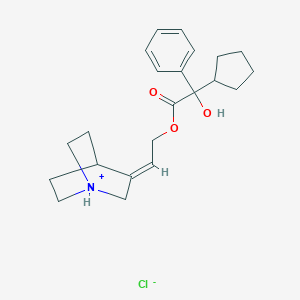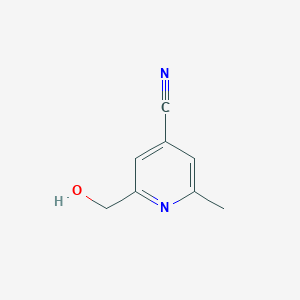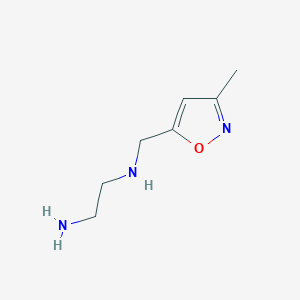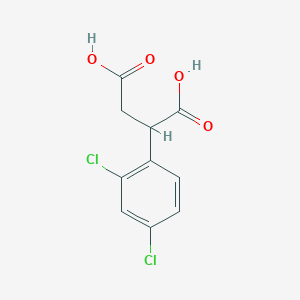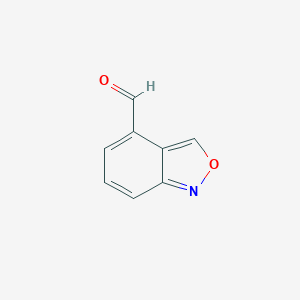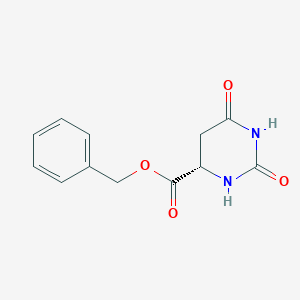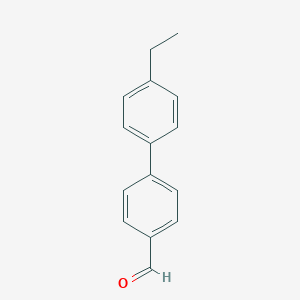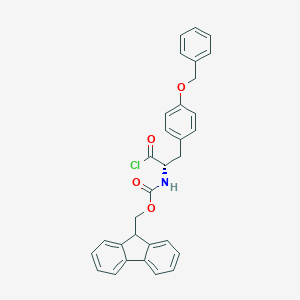
Fmoc-O-苄基-L-酪氨酸酰氯
描述
Fmoc-O-benzyl-L-tyrosyl chloride is a chemical compound used primarily in peptide synthesis. It is a derivative of L-tyrosine, where the hydroxyl group of the tyrosine residue is protected by a benzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The chloride group is reactive, making it useful for coupling reactions in peptide synthesis.
科学研究应用
Fmoc-O-benzyl-L-tyrosyl chloride is widely used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides with specific sequences and modifications. The compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions.
作用机制
Target of Action
The primary target of Fmoc-O-benzyl-L-tyrosyl chloride is the amine group in organic synthesis . The compound is used as a protecting group for amines .
Mode of Action
Fmoc-O-benzyl-L-tyrosyl chloride interacts with its target by reacting with the amine to introduce the Fmoc group . This reaction forms a carbamate with the amine . The Fmoc group can be introduced under Schotten-Baumann conditions or with anhydrous conditions .
Biochemical Pathways
The compound affects the pathway of peptide synthesis, specifically in the step of amine protection . It is used in Solid Phase Peptide Synthesis (SPPS) where it serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The result of the compound’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains .
Action Environment
The efficacy and stability of Fmoc-O-benzyl-L-tyrosyl chloride are influenced by the conditions under which the compound is used. For instance, the compound is sensitive to base, and its Fmoc group can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
生化分析
Biochemical Properties
Fmoc-O-benzyl-L-tyrosyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides
Cellular Effects
Its primary known function is in the synthesis of peptides , which can influence cell function in a variety of ways depending on the specific peptides being synthesized.
Molecular Mechanism
The molecular mechanism of Fmoc-O-benzyl-L-tyrosyl chloride involves its use as a reactant in the synthesis of peptides . It is part of the Fmoc group, which is commonly introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Dosage Effects in Animal Models
The compound is primarily used in the synthesis of peptides , and its effects would likely depend on the specific peptides being synthesized.
Metabolic Pathways
As a reactant in peptide synthesis , it could potentially interact with a variety of enzymes and cofactors, depending on the specific peptides being synthesized.
Transport and Distribution
As a reactant in peptide synthesis , its distribution would likely depend on the specific peptides being synthesized and their respective transporters or binding proteins.
Subcellular Localization
As a reactant in peptide synthesis , its localization would likely depend on the specific peptides being synthesized and their respective targeting signals or post-translational modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-benzyl-L-tyrosyl chloride typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by reacting the benzyl-protected tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Formation of the Chloride: The final step involves converting the carboxyl group to a chloride by reacting the Fmoc-O-benzyl-L-tyrosine with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of Fmoc-O-benzyl-L-tyrosyl chloride follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Fmoc-O-benzyl-L-tyrosyl chloride undergoes several types of reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Fmoc and benzyl protecting groups can be removed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide, while the benzyl group can be removed by hydrogenation in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of Fmoc-O-benzyl-L-tyrosine.
Deprotection Reactions: The major products are L-tyrosine derivatives with the protecting groups removed.
相似化合物的比较
Similar Compounds
Fmoc-L-tyrosyl chloride: Similar to Fmoc-O-benzyl-L-tyrosyl chloride but without the benzyl protecting group on the hydroxyl group.
Boc-O-benzyl-L-tyrosyl chloride: Similar to Fmoc-O-benzyl-L-tyrosyl chloride but with a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.
Uniqueness
Fmoc-O-benzyl-L-tyrosyl chloride is unique due to the presence of both the Fmoc and benzyl protecting groups. This dual protection allows for selective deprotection and modification of the amino acid, making it highly versatile in peptide synthesis.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClNO4/c32-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)33-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,35)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIGWPLGJZONE-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117204 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-60-4 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


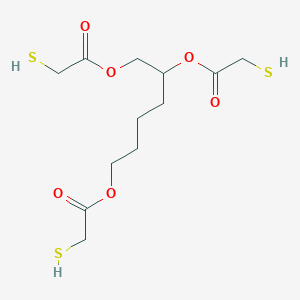
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
